molecular formula C22H21ClN2O4S B248342 1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-(2-NAPHTHYLOXY)-1-ETHANONE

1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-(2-NAPHTHYLOXY)-1-ETHANONE

Cat. No.: B248342
M. Wt: 444.9 g/mol
InChI Key: RTVKRNIIEHSHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-(2-NAPHTHYLOXY)-1-ETHANONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a naphthyloxy group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-(2-NAPHTHYLOXY)-1-ETHANONE typically involves multiple steps, including the formation of the piperazine ring, sulfonylation, and etherification reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-(2-NAPHTHYLOXY)-1-ETHANONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-(2-NAPHTHYLOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-(2-NAPHTHYLOXY)-1-ETHANONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    1-[(4-chlorophenyl)sulfonyl]piperazine: Known for its use in organic synthesis and pharmaceutical research.

    1-chloro-4-{4-[(4-chlorophenyl)sulfonyl]phenoxy}benzene: Another compound with sulfonyl and phenoxy groups, used in various chemical applications. These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties, making each one unique in its applications and reactivity.

Properties

Molecular Formula

C22H21ClN2O4S

Molecular Weight

444.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C22H21ClN2O4S/c23-19-6-9-21(10-7-19)30(27,28)25-13-11-24(12-14-25)22(26)16-29-20-8-5-17-3-1-2-4-18(17)15-20/h1-10,15H,11-14,16H2

InChI Key

RTVKRNIIEHSHCF-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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